"2-Bromoethane-1-sulfonamide" physical and chemical properties
"2-Bromoethane-1-sulfonamide" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethane-1-sulfonamide is a halogenated alkylsulfonamide that holds potential interest for researchers in medicinal chemistry and drug development. Its structure combines a reactive bromoethyl group with a sulfonamide moiety, a well-established pharmacophore in a wide range of therapeutic agents. This document provides a comprehensive overview of the available physical, chemical, and biological properties of 2-Bromoethane-1-sulfonamide, including a plausible synthetic route and a general mechanistic pathway for the sulfonamide class of compounds.
Chemical and Physical Properties
While specific experimental data for 2-Bromoethane-1-sulfonamide is limited in publicly available literature, its fundamental properties can be summarized. For comparison, properties of the related precursor, 2-bromoethanesulfonic acid, are also provided.
| Property | 2-Bromoethane-1-sulfonamide | 2-Bromoethanesulfonic acid |
| CAS Number | 51995-43-8 | 26978-65-4 |
| Molecular Formula | C2H6BrNO2S[1] | C2H5BrO3S |
| Molecular Weight | 188.05 g/mol | 189.03 g/mol |
| Melting Point | Data not available | 42-44 °C |
| Boiling Point | Data not available | 192-195 °C |
| Solubility | Data not available | Data not available |
| IUPAC Name | 2-bromoethanesulfonamide | 2-bromoethanesulfonic acid |
Synthesis
A standard and logical approach to the synthesis of 2-Bromoethane-1-sulfonamide involves the reaction of 2-bromoethanesulfonyl chloride with ammonia. This is a classic nucleophilic substitution reaction at the sulfonyl group.
Proposed Experimental Protocol: Synthesis of 2-Bromoethane-1-sulfonamide
Materials:
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2-Bromoethanesulfonyl chloride
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Concentrated aqueous ammonia
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Anhydrous diethyl ether (or other suitable organic solvent)
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Methodology:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromoethanesulfonyl chloride in anhydrous diethyl ether and cool the solution to 0-5 °C in an ice bath.
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Slowly add a stoichiometric excess of concentrated aqueous ammonia to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromoethane-1-sulfonamide.
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The crude product may be further purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for best results.
Spectroscopic Analysis
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¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the two methylene groups of the bromoethyl moiety. The protons closer to the bromine atom would likely appear as a triplet at a higher chemical shift (downfield) compared to the triplet for the protons adjacent to the sulfonyl group. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.
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¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum should exhibit two distinct signals for the two carbon atoms of the ethyl chain. The carbon atom bonded to the bromine will be shifted further downfield.
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IR Spectroscopy: The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3350-3150 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[2] A C-Br stretching vibration would also be present at a lower wavenumber.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio would be observed.[3] Fragmentation patterns would likely involve the loss of SO₂, NH₂, and the bromine atom.[1]
Biological Activity and Mechanism of Action
Specific biological studies on 2-Bromoethane-1-sulfonamide are not widely reported in the scientific literature. However, the sulfonamide functional group is a cornerstone of a major class of antibacterial drugs.
The general mechanism of action for antibacterial sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[4] It is plausible that 2-Bromoethane-1-sulfonamide could exhibit similar antibacterial properties.
Furthermore, sulfonamide derivatives have been investigated for a wide array of other biological activities, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer agents.[4][5][6] The presence of the reactive bromoethyl group in 2-Bromoethane-1-sulfonamide could also allow it to act as a covalent inhibitor or a probe for target identification studies.
Signaling Pathway and Experimental Workflow Visualization
As no specific signaling pathway for 2-Bromoethane-1-sulfonamide has been documented, a generalized diagram illustrating the mechanism of action of antibacterial sulfonamides is provided below. Additionally, a typical experimental workflow for the synthesis and characterization of this compound is visualized.
References
- 1. PubChemLite - 2-bromoethane-1-sulfonamide (C2H6BrNO2S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
